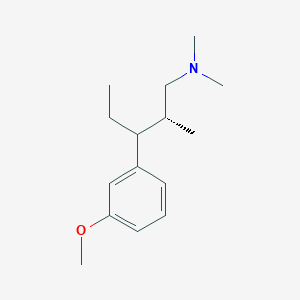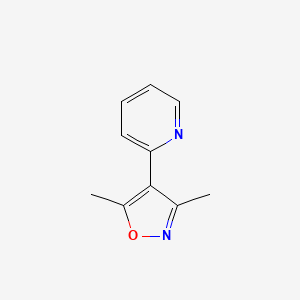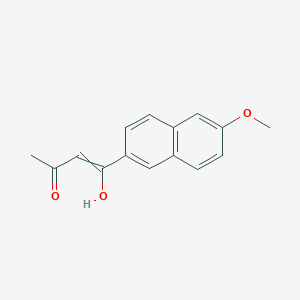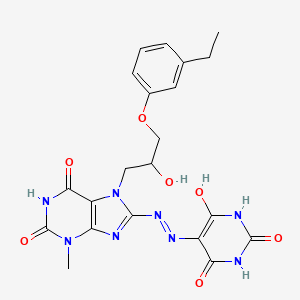
(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral amine compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a trimethylpentanamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves several synthetic steps. One of the methods includes the reaction of a suitable precursor with a methoxyphenyl derivative under specific conditions to introduce the methoxyphenyl group. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is an intermediate in the synthesis of analgesic drugs, which are used to manage pain .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine
- 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl] phenol
Uniqueness
(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is unique due to its specific chiral configuration and the presence of the methoxyphenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
1415566-79-8 |
|---|---|
Molekularformel |
C15H25NO |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15?/m0/s1 |
InChI-Schlüssel |
JKVBTSJLQLSTHJ-SFVWDYPZSA-N |
Isomerische SMILES |
CCC(C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)

![2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B14120097.png)
![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)







![N-(3,4-dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120165.png)


